Dexrazoxane hydrochloride

概要

説明

Dexrazoxane hydrochloride, sold under the brand name Zinecard among others, is a cardioprotective agent. It was discovered in 1972 and is primarily used to protect the heart against the cardiotoxic side effects of chemotherapeutic drugs such as anthracyclines . This compound is administered intravenously in an acidic condition with hydrochloric acid adjusting the pH .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of dexrazoxane hydrochloride involves several steps. One method starts with 1,2-propane diamine as the initial raw material. The hydrochloride of (S)-1,2-propane diamine is obtained through resolution, followed by condensation with bromoacetate to prepare (S)-1,2-diaminopropane-tetraacetate. Finally, dexrazoxane is prepared using amide as an ammonia source .

Another method involves (S)-1,2-propylene diamine tetraacetic acid and urea performing a ring closure reaction to obtain dexrazoxane. This method is beneficial as it uses urea as an amination nitrogen source, avoids severe reaction conditions, and is economical and environment-friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with the final product being more than 99.9% pure and the maximum single impurity being less than 0.05% .

化学反応の分析

Dexrazoxane hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: Dexrazoxane can undergo oxidation-reduction reactions, particularly in the presence of metal ions, leading to the formation of drug-metal complexes and superoxide radicals.

Substitution: The compound can participate in substitution reactions, especially during its synthesis and preparation.

Common reagents used in these reactions include hydrochloric acid, bromoacetate, and urea . Major products formed from these reactions include dexrazoxane and its intermediates, such as (S)-1,2-diaminopropane-tetraacetate .

科学的研究の応用

Primary Applications

-

Prevention of Cardiotoxicity

- Indication : Dexrazoxane is FDA-approved for reducing the incidence and severity of cardiac dysfunction in patients receiving anthracycline chemotherapy.

- Mechanism : It acts by chelating iron, thus preventing the formation of free radicals that contribute to cardiac injury during chemotherapy.

- Clinical Evidence : Studies have shown significant reductions in clinical heart failure rates among adults receiving dexrazoxane alongside anthracyclines (risk ratio 0.22) . In pediatric populations, the efficacy is less clear, though some studies suggest potential benefits .

-

Management of Extravasation Injuries

- Indication : Dexrazoxane is used to treat tissue damage caused by the leakage of anthracyclines from the intravenous site.

- Administration Protocol : The recommended dose is 1,000 mg/m² administered intravenously as soon as possible after extravasation, followed by additional doses on subsequent days .

- Clinical Outcomes : Clinical studies indicate that timely administration can significantly reduce the severity of tissue injury and improve recovery outcomes .

Adult Studies

- A meta-analysis involving 1,221 adults demonstrated that dexrazoxane significantly reduced the risk of clinical heart failure without negatively impacting overall survival or tumor response rates .

- In a case series involving patients with low left ventricular ejection fraction prior to treatment, dexrazoxane allowed continued therapy with doxorubicin while minimizing heart failure risks .

Pediatric Studies

- Research involving children has shown mixed results. While some studies indicate a reduction in cardiac events, concerns about an increased risk of secondary malignancies have been raised .

- A notable study showed no significant difference in overall mortality or tumor response rates between treatment groups, suggesting that dexrazoxane may not adversely affect cancer outcomes in children .

Comparative Efficacy

The following table summarizes key findings from various studies on dexrazoxane's efficacy in preventing cardiotoxicity:

| Study Type | Population | Outcome Measures | Key Findings |

|---|---|---|---|

| Meta-Analysis | Adults (N=1221) | Clinical heart failure | Risk ratio 0.22; significant reduction |

| Meta-Analysis | Children (N=885) | Clinical heart failure | Mixed results; one favorable outcome |

| Case Series | Adults | Left ventricular function | Allowed continued doxorubicin therapy |

| Randomized Trials | Pediatric Cancer Patients | Overall survival | No significant difference observed |

Future Directions and Research

Ongoing research aims to explore additional applications of dexrazoxane beyond cardioprotection. Notably, current trials are investigating its potential neuroprotective effects in neurodegenerative diseases like Parkinson's disease . Furthermore, there is a need for more high-quality studies to clarify its safety profile, especially concerning secondary malignancies in pediatric populations .

作用機序

Dexrazoxane hydrochloride exerts its effects through two primary mechanisms:

Iron Chelation: Dexrazoxane is hydrolyzed to an iron-chelating EDTA-type structure, which binds free iron and prevents site-specific oxidative stress on cardiac tissue.

Topoisomerase II Inhibition: Dexrazoxane is a strong inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.

類似化合物との比較

Dexrazoxane hydrochloride is unique in its dual mechanism of action, combining iron chelation and topoisomerase II inhibition. Similar compounds include:

Razoxane: The parent compound of dexrazoxane, also known for its cardioprotective properties.

EDTA: A well-known chelating agent, but lacks the topoisomerase II inhibitory activity.

Anthracyclines: Such as doxorubicin and daunorubicin, which are chemotherapeutic agents but lack cardioprotective properties.

This compound stands out due to its ability to provide effective cardioprotection without reducing the antitumor activity of anthracyclines .

生物活性

Dexrazoxane hydrochloride, commonly known as Zinecard, is a synthetic compound primarily used to mitigate the cardiotoxic effects associated with anthracycline chemotherapy, particularly doxorubicin. Its biological activity is multifaceted, involving mechanisms that inhibit topoisomerase II and chelate metal ions, thereby reducing oxidative stress in cardiac tissues.

Dexrazoxane acts as a topoisomerase II inhibitor and an intracellular ion chelator . It stabilizes the interface between ATPase promoters, effectively inhibiting the activity of topoisomerase II, which is crucial for DNA replication and repair. This inhibition can prevent the cytotoxic effects of certain chemotherapeutic agents on healthy tissues, particularly the heart .

The compound also functions as a chelator of iron, reducing the formation of reactive oxygen species (ROS) that are implicated in anthracycline-induced cardiomyopathy. By binding to free iron, dexrazoxane interferes with iron-mediated free radical generation, which is a significant contributor to oxidative damage in cardiac cells . This dual action not only protects cardiac tissues but also supports the survival pathways within cells, such as the PI3K/Akt pathway .

Clinical Evidence and Case Studies

Numerous studies have evaluated the efficacy of dexrazoxane in preventing cardiotoxicity in both adults and children undergoing anthracycline therapy. A meta-analysis involving seven studies with 1,221 adults showed a significant reduction in clinical heart failure risk when dexrazoxane was co-administered with anthracyclines (risk ratio [RR] 0.22; 95% CI 0.11 to 0.43) . In pediatric populations, while there was no overall reduction in clinical heart failure risk, some studies indicated potential benefits for specific cardiac outcomes .

Summary of Clinical Findings

| Population | Outcome | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|---|

| Adults | Clinical Heart Failure | 0.22 | 0.11 to 0.43 |

| Children | Clinical Heart Failure | 0.20 | 0.01 to 4.19 |

| Adults | Overall Survival | 1.04 | 0.88 to 1.23 |

| Children | Overall Mortality | 1.01 | 0.72 to 1.42 |

These findings suggest that dexrazoxane is effective in reducing cardiotoxicity without adversely affecting overall survival or tumor response rates in adults .

Pharmacokinetics and Administration

Dexrazoxane is administered intravenously and exhibits complete bioavailability upon administration . It has a half-life of approximately 2.5 hours and is primarily eliminated through urinary excretion . The pharmacokinetic profile supports its use as a preemptive measure against cardiotoxicity during chemotherapy regimens.

Adverse Effects

While dexrazoxane is generally well-tolerated, there are potential risks associated with its use, particularly in children who may experience an increased risk of secondary malignancies (SMN) . In adults, adverse effects were less clearly defined but warrant consideration during treatment planning.

特性

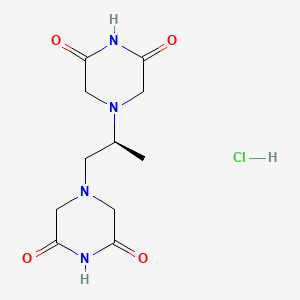

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMNMPSIYHKDN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164152 | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149003-01-0, 1263283-43-7 | |

| Record name | Cardioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRAZOXANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。